N-(cyclopropylmethyl)isatoic anhydride
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C12H11NO3/c14-11-9-3-1-2-4-10(9)13(12(15)16-11)7-8-5-6-8/h1-4,8H,5-7H2 |
InChI Key |
CMVNCNXRMWPIOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3=CC=CC=C3C(=O)OC2=O |
Origin of Product |
United States |
Mechanistic Investigations of N Cyclopropylmethyl Isatoic Anhydride Reactivity and Ring Opening Pathways
Nucleophilic Attack and Ring-Opening Mechanisms of the Isatoic Anhydride (B1165640) Core
The core reactivity of N-(cyclopropylmethyl)isatoic anhydride involves the nucleophilic acyl substitution at its two carbonyl groups. The C4 carbonyl is generally more electrophilic than the C2 carbonyl, making it the primary site for nucleophilic attack. This initial attack leads to the cleavage of the O1-C2 or O1-C4 bond, effectively opening the heterocyclic ring and forming an N-(cyclopropylmethyl)anthranilic acid derivative. The specific pathway and final product depend on the nucleophile employed.
The reaction of N-substituted isatoic anhydrides with primary amines is a well-established route for the synthesis of quinazolinone derivatives. openmedicinalchemistryjournal.comresearchgate.netnih.gov In the case of this compound, the reaction with a primary amine (R'-NH₂) proceeds via the nucleophilic attack of the amine on the more electrophilic C4 carbonyl carbon. This leads to the opening of the anhydride ring to form an intermediate N-(cyclopropylmethyl)-N'-(R')-anthranilamide.
Table 1: Products from Reactions with Amines
| Reactants | Intermediate Product | Final Product (with Aldehyde) |
|---|---|---|
| This compound, Primary Amine (R'-NH₂) | N-(cyclopropylmethyl)-N'-(R')-anthranilamide | 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one |
This compound can also react with carbanions and compounds containing active methylene (B1212753) groups to form quinolone derivatives. wikipedia.org A notable example is the reaction with the enolate of ethyl acetoacetate. nih.govmyttex.net The reaction mechanism involves the nucleophilic attack of the enolate on the C4 carbonyl of the isatoic anhydride. This is followed by ring-opening and decarboxylation (loss of CO₂). The resulting intermediate then undergoes an intramolecular cyclization via a condensation reaction, which, after dehydration, yields a substituted 4-hydroxy-2-methylquinoline (B36942) derivative. nih.gov This synthetic strategy provides an efficient route to the quinoline (B57606) core, avoiding the harsher conditions sometimes required in other quinoline syntheses. nih.gov
Table 2: Quinolone Formation Pathway
| Reactants | Key Steps | Final Product Class |
|---|
Solvolysis refers to a reaction where the solvent acts as the nucleophile. wikipedia.org For this compound, these reactions lead to simple ring-opened products.
Hydrolysis : In the presence of water, this compound undergoes hydrolysis. The water molecule attacks one of the carbonyl carbons, leading to the opening of the anhydride ring. This reaction ultimately produces N-(cyclopropylmethyl)anthranilic acid and releases carbon dioxide. wikipedia.org
Alcoholysis : When an alcohol (ROH) is used as the solvent or reagent, a similar ring-opening occurs. myttex.net The alcohol attacks the C4 carbonyl, leading to the formation of an ester of N-(cyclopropylmethyl)anthranilic acid, again with the liberation of carbon dioxide. wikipedia.org
These solvolytic pathways represent competing reactions that can occur when water or alcohol is present during other synthetic transformations. myttex.net
Electrophilic Functionalization of the Aromatic and Heterocyclic Moieties
While the primary reactivity of isatoic anhydrides is with nucleophiles, the aromatic benzene (B151609) ring can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this substitution on this compound are directed by the two existing substituents on the ring: the acylamino group (-NH-C(O)-) and the carboxylic anhydride moiety (-C(O)-O-C(O)-). The acylamino group is an ortho-, para-director and an activating group, while the anhydride functionality is a meta-director and a deactivating group. The powerful activating and directing effect of the nitrogen atom typically dominates, directing incoming electrophiles to the positions ortho and para to it (C5 and C7).
Furthermore, the nitrogen atom itself can be functionalized. While this compound is already N-substituted, direct arylation at the nitrogen of the parent isatoic anhydride has been achieved using diaryliodonium salts, indicating the nucleophilic character of the nitrogen atom under certain conditions. tezu.ernet.in
Influence of the N-Cyclopropylmethyl Substituent on Reactivity and Regioselectivity
The N-cyclopropylmethyl group influences the reactivity of the isatoic anhydride core in several ways. Electronically, as an alkyl group, it is weakly electron-donating. This property can slightly modulate the electrophilicity of the carbonyl carbons compared to an unsubstituted or N-aryl isatoic anhydride. A study on N-methylisatoic anhydride noted that its reactions proceed with slightly more difficulty than the unsubstituted compound, suggesting that N-alkyl groups can subtly decrease the reactivity toward nucleophiles. myttex.net
Sterically, the cyclopropylmethyl group is bulkier than a simple methyl group, which could potentially influence the approach of nucleophiles, although this effect is generally considered minimal. More significantly, the cyclopropylmethyl group itself has unique chemical properties. Under certain conditions (e.g., radical or strongly acidic), the cyclopropane (B1198618) ring can undergo ring-opening rearrangements. While not a typical reaction pathway under the nucleophilic conditions described above, this latent reactivity is a key feature of the substituent.
Theoretical Insights into Bond Critical Points and Reaction Centers within the Isatoic Anhydride Scaffold
Theoretical studies, such as those using Density Functional Theory (DFT), provide insight into the electronic structure and reactivity of the isatoic anhydride scaffold. researchgate.net Analysis of the parent isatoic anhydride reveals key information about its reaction centers. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) : MEP maps for isatoic anhydride show the most positive potential (electrophilic sites) located around the two carbonyl carbons (C2 and C4), confirming them as the primary centers for nucleophilic attack. The region around the carbonyl oxygens and the aromatic ring exhibits negative potential, indicating nucleophilic character.
Frontier Molecular Orbitals (FMOs) : The Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized over the heterocyclic ring, particularly on the C2 and C4 carbonyl carbons. This distribution confirms that nucleophilic attack, which involves the interaction of the nucleophile's HOMO with the electrophile's LUMO, will preferentially occur at these sites.
Atomic Charges : Natural Bond Orbital (NBO) analysis shows significant positive charges on the C2 and C4 carbons, further highlighting their electrophilicity. researchgate.net
The introduction of the N-cyclopropylmethyl group would be expected to slightly alter the electron distribution. As an electron-donating group, it would marginally decrease the magnitude of the positive charges on the carbonyl carbons, consistent with the observed slight reduction in reactivity for N-alkylated isatoic anhydrides. myttex.net The fundamental reaction centers, however, remain the same as in the parent molecule.
Advanced Synthetic Transformations Utilizing N Cyclopropylmethyl Isatoic Anhydride As a Building Block
Construction of Diverse Heterocyclic Systems
The N-(cyclopropylmethyl)isatoic anhydride (B1165640) core provides a robust scaffold for the synthesis of numerous heterocyclic compounds with significant biological and pharmaceutical relevance.
N-(Cyclopropylmethyl)isatoic anhydride is a key starting material for the synthesis of substituted quinolines and quinolinones. A common approach involves the reaction of the anhydride with active methylene (B1212753) compounds. For instance, the cyclocondensation of N-substituted isatoic anhydrides with carbonyl compounds is a well-established method for quinoline (B57606) synthesis. researchgate.net
A convenient two-step synthesis for similar quinoline derivatives begins with the conversion of 2-aminobenzoic acids to their corresponding isatoic anhydrides. nih.govbeilstein-journals.org In a subsequent step, these anhydrides react with the sodium enolate of ethyl acetoacetate to form substituted quinolines. nih.govresearchgate.net The reaction is typically carried out in a solvent such as N,N-dimethylacetamide at elevated temperatures. nih.gov The use of sodium hydroxide as a base to generate the enolate has been shown to be effective, offering an alternative to sodium hydride. nih.gov This general methodology can be adapted for this compound to produce N-(cyclopropylmethyl)-substituted quinoline and quinolinone derivatives.
A plausible mechanism involves the initial nucleophilic attack of the enolate on the more electrophilic carbonyl group of the isatoic anhydride, leading to a tetrahedral intermediate. nih.gov This is followed by ring-opening, decarboxylation, and subsequent intramolecular cyclization and dehydration to afford the final quinoline or quinolinone product. The specific reaction conditions can be optimized to favor the formation of either the quinoline or quinolinone scaffold.
| Reactant with this compound | Product | General Reaction Conditions |
|---|---|---|
| Ethyl acetoacetate | Ethyl 1-(cyclopropylmethyl)-4-hydroxy-2-methylquinoline-3-carboxylate | Base (e.g., NaOH), N,N-dimethylacetamide, 100°C |
Quinazolinones and quinazolines are another important class of heterocycles readily accessible from this compound. These compounds are known for their broad spectrum of biological activities. nih.govnih.gov The synthesis often involves the reaction of the anhydride with a nitrogen-containing nucleophile, such as an amine or amide, followed by cyclization. researchgate.net
One of the most common methods is a one-pot, three-component reaction involving an isatoic anhydride, an amine, and an aldehyde. orgchemres.org This approach allows for the rapid construction of a diverse library of substituted 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net The N-(cyclopropylmethyl) substituent would be incorporated at the N-1 position of the resulting quinazolinone. Various catalysts, including Brønsted or Lewis acids, can be employed to facilitate this transformation. orgchemres.org
Alternatively, this compound can be reacted with a primary amine to form an intermediate N-(cyclopropylmethyl)-2-aminobenzamide derivative. This intermediate can then be cyclized with a one-carbon synthon, such as an orthoester or formamide, to yield the corresponding quinazolinone. nih.govscispace.com The choice of reactants and reaction conditions allows for the selective synthesis of either quinazolinones or quinazolines.
| Reactants with this compound | Product | General Reaction Conditions |
|---|---|---|
| Amine, Aldehyde | 2,3-Disubstituted-1-(cyclopropylmethyl)-2,3-dihydroquinazolin-4(1H)-one | Catalyst (e.g., Lewis acid), Solvent (e.g., Ethanol), Reflux |
| Amine, then Orthoester | 3-Substituted-1-(cyclopropylmethyl)quinazolin-4(3H)-one | Two-step process, often involving heating |
The versatility of this compound extends to the synthesis of seven-membered heterocyclic systems like benzodiazepines and benzotriazepinones. researchgate.net These scaffolds are privileged structures in medicinal chemistry. nih.gov
The synthesis of 1,4-benzodiazepine derivatives can be achieved through various strategies starting from precursors derived from isatoic anhydrides. While direct synthesis from this compound is not extensively documented, a plausible route involves the initial reaction of the anhydride with an amino acid, followed by intramolecular cyclization.
More specifically, the synthesis of benzotriazepinones has been reported through a cascade reaction of isatoic anhydrides with hydrazonoyl chlorides. researchgate.net This [4+3] annulation strategy, promoted by hexafluoroisopropanol, generates nitrile imines in situ, which then react with the 2-aminobenzoate intermediate formed from the isatoic anhydride. researchgate.net Applying this methodology to this compound would lead to the formation of N-1 substituted benzotriazepinones.
While there is no direct literature describing the synthesis of evodiamine and its derivatives starting from this compound, the core structure of evodiamine contains a quinazolinone moiety. The synthesis of evodiamine analogues often involves the construction of this quinazolinone ring as a key step. nih.gov For instance, derivatives of evodiamine have been synthesized through Pd-catalyzed Suzuki-Miyaura coupling reactions on a pre-existing evodiamine scaffold to introduce aryl groups at the C-3 position. nih.gov A hypothetical synthetic route to an N-(cyclopropylmethyl) evodiamine analogue could involve the preparation of a tryptamine-derived intermediate which is then reacted with this compound or a derivative thereof to construct the quinazolinone portion of the molecule.
Multi-Component and Cascade Reaction Strategies for Complex Molecule Synthesis
This compound is an ideal substrate for multi-component reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.gov These reactions are atom-economical and allow for the rapid generation of molecular diversity.
As previously mentioned, the three-component reaction of an isatoic anhydride, an amine, and an aldehyde is a powerful tool for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. orgchemres.org By using this compound in this reaction, a cyclopropylmethyl group is readily installed at the N-1 position of the resulting quinazolinone. The versatility of this MCR allows for a wide range of amines and aldehydes to be employed, leading to a large library of structurally diverse compounds. researchgate.net
Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also represent an elegant approach to complex molecule synthesis using this compound. For example, a decarboxylative cascade reaction between isatoic anhydrides and hydrazonoyl chlorides has been developed for the synthesis of benzotriazepin-1-ones. researchgate.net This process involves the in-situ generation of a reactive intermediate that undergoes a [4+3] annulation.
Regioselective Derivatization at Various Positions of the Core Structure
The this compound molecule offers several sites for regioselective derivatization, allowing for the synthesis of a variety of functionalized analogues. The aromatic ring is susceptible to electrophilic substitution reactions such as halogenation.
Palladium-catalyzed regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as oxidants have been described for various aromatic compounds. While specific examples with this compound are not provided, this methodology could potentially be applied to introduce halogen atoms at specific positions on the benzene (B151609) ring of the molecule. The directing effect of the existing substituents would govern the regioselectivity of such reactions.
Furthermore, photoinduced regioselective decarbonylative and decarboxylative C-O bond functionalizations of isatoic anhydride have been reported. nih.gov These reactions, which proceed without a metal or photocatalyst, allow for the selective scission of either the C2-O1 or C4-O3 bond of the anhydride ring, depending on the electronic nature of the coupling partner. nih.gov This provides a novel method for the regioselective formation of aryl 2-aminobenzoates or 2-substituted benzoxazinones. The application of these protocols to this compound could provide access to a range of regioselectively functionalized products.
Development of Functionally Enhanced Isatoic Anhydride Derivatives (e.g., Water-Soluble Reagents for Bioconjugation)
A comprehensive review of scientific literature and chemical databases did not yield specific information on the development of functionally enhanced, water-soluble derivatives for bioconjugation originating from this compound. Research in the field of bioconjugation has explored the modification of the isatoic anhydride scaffold to improve aqueous solubility and introduce functional handles for attachment to biomolecules. These strategies, however, have been documented with other N-substituted isatoic anhydrides as starting materials.
General approaches to enhancing the water solubility of isatoic anhydride derivatives have involved the incorporation of hydrophilic moieties. For instance, the introduction of quaternary ammonium groups onto the isatoic anhydride structure has been shown to significantly increase water solubility, facilitating bioconjugation reactions in aqueous media, which is the preferred environment for most biological applications. Another strategy involves using precursors like N-(3-iodopropyl)isatoic anhydride, which serves as a versatile platform for diversification and the attachment of water-solubilizing groups.
These modified, water-soluble isatoic anhydrides can then be used for applications such as RNA structure analysis (SHAPE) and protein labeling. The core principle of this application is the reaction of the anhydride with the 2'-hydroxyl group of RNA or nucleophilic residues on proteins.
Despite these advancements with other isatoic anhydride derivatives, there is no available research detailing the specific use of this compound as a precursor for developing such functionally enhanced, water-soluble reagents for bioconjugation. Therefore, no detailed research findings or data tables for derivatives of this compound can be provided within the strict scope of this article.
Emerging Research Directions and Future Perspectives in N Cyclopropylmethyl Isatoic Anhydride Chemistry
Development of Sustainable and Environmentally Benign Synthetic Methodologies
The synthesis of N-substituted isatoic anhydrides has traditionally relied on methods that often involve hazardous reagents and generate significant waste. There is a pressing need to develop simpler, cost-effective, and eco-sustainable methods for their synthesis. acs.orgnih.gov Conventional approaches frequently utilize toxic chemicals like phosgene or its derivatives for the cyclization of anthranilic acids. nih.gov
Modern research is shifting towards greener alternatives that minimize environmental impact. Key areas of development include:
Oxidation of N-Substituted Isatins: A promising sustainable route involves the chemoselective oxidation of N-alkyl or N-alkenyl isatins. For the synthesis of N-(cyclopropylmethyl)isatoic anhydride (B1165640), this would involve the oxidation of N-(cyclopropylmethyl)isatin. This method can be performed with high chemoselectivity, avoiding epoxidation of other reactive groups within the molecule. researchgate.net
Avoiding Hazardous Reagents: Newer methods replace toxic carbonyl sources like phosgene with safer alternatives such as triphosgene or diethyl carbonate for the cyclization of N-substituted anthranilic acids. beilstein-journals.org
One-Pot Syntheses: The development of one-pot reactions, which combine multiple synthetic steps without isolating intermediates, significantly reduces solvent usage, energy consumption, and waste generation. nih.gov These streamlined processes are not only more environmentally friendly but also more scalable and cost-effective. nih.govirins.org
These green chemistry approaches are crucial for producing N-(cyclopropylmethyl)isatoic anhydride and its derivatives in a manner that is both economically viable and environmentally responsible. nih.gov
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is at the forefront of improving the synthesis of N-substituted isatoic anhydrides. Novel catalytic systems are being explored to enhance reaction rates, improve yields, and control selectivity, often under milder conditions than traditional methods.
A significant breakthrough is the use of palladium catalysts for the regioselective carbonylation of C-H bonds in N-alkyl anilines. acs.orgresearchgate.net This methodology allows for the direct synthesis of isatoic anhydrides from readily available starting materials and tolerates a wide range of functional groups. acs.orgresearchgate.net For this compound, this would involve the Pd-catalyzed carbonylation of N-(cyclopropylmethyl)aniline. While effective, this method can be expensive due to the use of a palladium catalyst and various reagents like oxidants and bases. acs.org
Other catalytic strategies focus on the alkylation step. While direct alkylation of isatoic anhydride using bases like sodium hydride or potassium carbonate is common, these reactions can be slow and produce byproducts. acs.orgnih.gov Research into phase-transfer catalysts, such as tetrabutylammonium bromide, in conjunction with milder bases like diisopropylamine, has shown to produce N-substituted isatoic anhydrides in excellent yields with short reaction times and no byproducts. acs.orgnih.gov
The table below summarizes various catalytic approaches for the synthesis of N-substituted isatoic anhydrides.
| Catalytic Method | Starting Material | Key Advantages | Potential Challenges |
|---|---|---|---|
| Palladium-Catalyzed C-H Carbonylation | N-Alkyl Anilines | High regioselectivity, broad functional group tolerance. acs.orgresearchgate.net | High cost of catalyst, use of oxidants and other reagents. acs.org |
| Phase-Transfer Catalysis for N-Alkylation | Isatoic Anhydride | High yields (>88%), short reaction times, no byproducts, mild conditions. acs.org | Requires optimization for different alkylating agents. |
| Base-Catalyzed N-Alkylation | Isatoic Anhydride | Well-established method. | Can result in byproducts, may require long reaction times. nih.gov |
Expansion of Reaction Scope for Diverse Chemical Libraries
This compound is a valuable building block for generating diverse chemical libraries, particularly for drug discovery and materials science. researchgate.net Isatoic anhydrides react with a wide array of nucleophiles, leading to the formation of various heterocyclic scaffolds. wikipedia.org The N-cyclopropylmethyl group is retained in these reactions, allowing for the systematic exploration of its influence on the biological activity or material properties of the resulting compounds.
The reaction of this compound with different nucleophiles can yield a variety of important chemical structures:
Reaction with Amines: Leads to the formation of N-substituted anthranilamides.
Reaction with Hydrazides: Can be used to construct quinazolinone rings.
Reaction with Active Methylene (B1212753) Compounds: Results in the formation of quinolinone derivatives. wikipedia.org
Intramolecular Reactions: Can be designed to produce benzodiazepines and other fused heterocyclic systems. researchgate.net
The versatility of this compound as a scaffold is highlighted in the following table, which illustrates the potential for creating a diverse library of compounds.
| Reactant/Condition | Resulting Heterocyclic Core | Potential Application |
|---|---|---|
| Primary Amines/Ammonia | Anthranilamides | Pharmaceutical Intermediates |
| Hydrazines | Quinazolinones | Biologically Active Compounds |
| Amino Acids | Benzodiazepinediones | CNS-active agents |
| Active Methylene Compounds (e.g., malonates) | Hydroxyquinolinones | Pharmaceuticals, Dyes |
| Sodium Azide | Benzimidazolones wikipedia.org | Scaffolds for Medicinal Chemistry |
This strategic use of a single, functionalized building block enables the rapid generation of numerous unique molecules for high-throughput screening and structure-activity relationship (SAR) studies.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are transforming the landscape of chemical production, offering significant advantages in terms of safety, efficiency, and scalability. researchgate.netnih.gov The application of microreactor technology, a key component of flow chemistry, allows for precise control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in traditional batch reactors. rsc.orgiranarze.irchimia.chmdpi.com
For the synthesis and subsequent reactions of this compound, flow chemistry offers several benefits:
Enhanced Safety: Many reactions involving isatoic anhydrides can be highly exothermic. Microreactors, with their high surface-area-to-volume ratio, allow for superior heat dissipation, mitigating the risk of thermal runaways. nih.goviranarze.ir
Improved Yield and Selectivity: The precise control over reaction conditions in a continuous flow system minimizes the formation of side products, leading to higher yields and purer products. researchgate.netchimia.ch
Scalability: Once a reaction is optimized on a small scale, it can be easily scaled up by running the flow reactor for a longer period or by using multiple reactors in parallel (numbering-up), avoiding the challenges often associated with batch scale-up. nih.gov
Automation and Library Synthesis: Automated flow chemistry platforms can be programmed to vary reagents, catalysts, and conditions systematically. syrris.comsoci.org This is ideal for rapidly synthesizing a library of derivatives from this compound for screening purposes, accelerating the drug discovery process. researchgate.netsyrris.com
The integration of these technologies allows for a more data-rich, efficient, and reproducible approach to exploring the chemistry of this compound. researchgate.net
Rational Design of N-Substituted Isatoic Anhydrides with Tunable Reactivity Profiles
The reactivity of isatoic anhydride is governed by the electrophilicity of its two carbonyl carbons. The ability to tune this reactivity through rational design is a key area of emerging research. This is achieved by introducing various substituents onto the aromatic ring, which can alter the electronic properties of the molecule. researchgate.net
While the N-(cyclopropylmethyl) group is a fixed feature, additional substituents can be strategically placed on the benzene (B151609) ring to modulate the anhydride's reactivity profile. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—has a predictable effect. lasalle.eduucalgary.ca
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups increase the electrophilicity of the carbonyl carbons. This makes the anhydride more reactive towards nucleophiles, potentially allowing reactions to occur under milder conditions or with weaker nucleophiles.
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups decrease the electrophilicity of the carbonyls. This can increase the selectivity of the anhydride, for instance, by favoring reaction at one carbonyl group over the other or by preventing unwanted side reactions.
This concept of "tuning" allows for the design of bespoke this compound derivatives tailored for specific synthetic applications. researchgate.net
| Substituent Type on Aromatic Ring | Example Group | Effect on Carbonyl Electrophilicity | Predicted Impact on Reactivity |
|---|---|---|---|
| Strong Electron-Withdrawing | -NO₂ | Significantly Increased | Higher reactivity, reaction with weaker nucleophiles. |
| Moderate Electron-Withdrawing | -Cl, -Br | Moderately Increased | Enhanced reactivity. |
| Neutral/Weakly Donating | -H, -CH₃ | Baseline | Standard reactivity profile. |
| Strong Electron-Donating | -OCH₃, -NH₂ | Significantly Decreased | Lower reactivity, potentially higher selectivity. |
By understanding these substituent effects, chemists can rationally design novel this compound derivatives with precisely controlled reactivity, expanding their utility in complex molecule synthesis. nih.gov
Q & A
Q. Basic
- FTIR : Confirms anhydride C=O stretches (~1770 cm⁻¹) and cyclopropane C-H bends.
- 1H/13C NMR : Identifies alkylation patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm).
- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation pathways .
What theoretical and experimental methods validate the aromaticity of isatoic anhydride derivatives?
Q. Advanced
- Experimental : Calorimetry measures resonance stabilization energy.
- Computational : DFT calculations (e.g., NICS, HOMA indices) assess aromatic ring currents. Combined studies show isatoic anhydride’s partial aromaticity due to electron delocalization in the oxazine-dione ring .
How does the electronic structure of this compound influence its reactivity in forming heterocyclic compounds?
Advanced
The electron-deficient anhydride carbon (C4) is susceptible to nucleophilic attack by amines or isocyanates, triggering ring-opening and cyclization. For example, phenyl isocyanate attacks C4, leading to CO₂ elimination and formation of 3-phenyl-2,4-dioxo-tetrahydroquinazoline. Steric effects from the cyclopropane group can direct regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
